molecular formula C16H18N4O3S B1683002 Tenatoprazole CAS No. 113712-98-4

Tenatoprazole

Cat. No.: B1683002
CAS No.: 113712-98-4
M. Wt: 346.4 g/mol
InChI Key: ZBFDAUIVDSSISP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tenatoprazole is a proton pump inhibitor (PPI) that primarily targets the gastric hydrogen potassium ATPase (H+/K+ ATPase) in the stomach . This enzyme, also known as the gastric acid pump, is responsible for the final step in gastric acid secretion .

Mode of Action

This compound is an acid-activated prodrug . It is converted to its active form, either sulfenamide or sulfenic acid, by acid in the secretory canaliculus of the stimulated parietal cell of the stomach . This active species binds covalently to luminally accessible cysteines of the gastric H+/K±ATPase, resulting in disulfide formation and inhibition of acid secretion .

Biochemical Pathways

The inhibition of the H+/K±ATPase by this compound disrupts the final step in gastric acid secretion, leading to a decrease in stomach acidity . This action is independent of the stimulus to acid secretion, whether it be histamine, acetylcholine, or other stimulants .

Pharmacokinetics

This compound is metabolized in the human liver to three major metabolites: 5′-hydroxy this compound, this compound sulfide, and this compound sulfone . This metabolism is primarily catalyzed by cytochrome P450 enzymes 2C19 (CYP2C19) and 3A4 (CYP3A4) . CYP2C19 prefers the hydroxylation of this compound at the C-5′ position, while CYP3A4 is mainly involved in the sulfoxidation reaction to make this compound sulfone . This compound sulfide is formed spontaneously and non-enzymatically from this compound .

Result of Action

The molecular and cellular effects of this compound’s action involve the suppression of gastric acid secretion, which can promote the healing of gastric ulcers and manage gastric acid hypersecretion disorders such as reflux esophagitis .

Action Environment

The efficacy of this compound is influenced by its plasma half-life, which is seven-fold longer than other conventional drugs in the same class . This results in a prolonged duration of acid secretion inhibition . Furthermore, the bioavailability of this compound is two-fold greater in the (S)-tenatoprazole sodium salt hydrate form compared to the free form in dogs . This increased bioavailability is due to differences in the crystal structure and hydrophobic nature of the two forms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tenatoprazole involves the formation of its core imidazopyridine structure. One common method includes the reaction of 2-chloro-5-methoxy-3,5-dimethylpyridine with sodium methoxide to form the corresponding methoxy derivative. This intermediate is then reacted with 2-mercaptoimidazole under basic conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process includes purification steps such as recrystallization and chromatography to ensure the high purity of the final product .

Biological Activity

Tenatoprazole is a novel proton pump inhibitor (PPI) that has garnered attention for its unique pharmacological properties and biological activities. This article delves into the biological activity of this compound, focusing on its metabolic pathways, acid suppression efficacy, and antiviral potential.

Overview of this compound

This compound, also known as TU-199 and STU-Na, was developed by Mitsubishi Tanabe Pharma and is characterized by an imidazopyridine ring structure. It functions primarily by inhibiting the gastric acid pump, leading to reduced gastric acidity. Notably, this compound has a plasma half-life approximately seven times longer than conventional PPIs, which enhances its therapeutic efficacy in managing acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Metabolic Pathways

Research has identified the roles of cytochrome P450 enzymes in the metabolism of this compound. Key findings include:

  • Enzymatic Activity : Both CYP2C19 and CYP3A4 are involved in the monooxygenation of this compound, leading to the formation of several metabolites including 5′-hydroxythis compound and this compound sulfone. A significant metabolite identified is this compound sulfide, which is formed spontaneously from this compound .
  • New Metabolite Discovery : A novel metabolite, 1′-N-oxy-5′-hydroxythis compound sulfide, has been reported for the first time, indicating the complexity of its metabolic fate .

Table 1: Metabolites of this compound

Metabolite Formation Pathway Enzyme Involved
This compoundParent compoundN/A
5′-Hydroxythis compoundMonooxygenationCYP2C19
This compound sulfoneSulfoxidationCYP3A4
This compound sulfideSpontaneous formationN/A
1′-N-oxy-5′-hydroxythis compound sulfideUnknown pathwayN/A

Acid Suppression Efficacy

Clinical studies have demonstrated that this compound exhibits superior acid suppression compared to other PPIs like esomeprazole. Key findings from a comparative study include:

  • Intragastric pH Control : In a randomized crossover study involving healthy volunteers, this compound (40 mg) maintained a higher median intragastric pH over 48 hours compared to esomeprazole (40 mg). Specifically, the median pH was 4.3 for this compound versus 3.9 for esomeprazole (P < 0.08) with a significant reduction in nocturnal acid breakthroughs observed .

Table 2: Comparative Acid Suppression

Drug Median pH (48h) % Time Above pH 4 Night-time Median pH
This compound 40 mg4.357%4.2
Esomeprazole 40 mg3.949%2.9

Antiviral Activity

Recent studies have explored the antiviral properties of this compound against various viral families. Notably:

  • Inhibition of Virus Replication : this compound demonstrated selective inhibition against certain enveloped viruses such as members of the filo and herpes virus families but showed no significant effect on flavivirus replication at concentrations up to 100 µM .
  • Mechanism of Action : The drug appears to interfere with viral egress rather than replication itself, indicating potential applications beyond gastric acid suppression .

Case Studies and Clinical Implications

This compound's unique properties have led to ongoing clinical trials assessing its effectiveness in various conditions:

  • Gastroesophageal Reflux Disease (GERD) : Clinical trials are evaluating its long-term efficacy in managing GERD symptoms compared to standard therapies.
  • Antiviral Applications : Investigations into its potential use as an adjunct therapy in viral infections are underway, focusing on its mechanism of action against specific viruses.

Properties

IUPAC Name

5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-9-7-17-12(10(2)14(9)23-4)8-24(21)16-18-11-5-6-13(22-3)19-15(11)20-16/h5-7H,8H2,1-4H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBFDAUIVDSSISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=N3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046687
Record name Tenatoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113712-98-4
Record name Tenatoprazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113712-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tenatoprazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113712984
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenatoprazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-Imidazo[4,5-b]pyridine, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TENATOPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE0689TX2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Therefore, for example, according to the method of the invention, an enantioselective oxidation of 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]imidazo[4,5-b]-pyridine by cumene hydroperoxide or tert-butyl hydroperoxide in presence of Ti(OiPr)4 and of amino-indanol in NMP can advantageously be carried out in order to obtain (−)-5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]imidazo[4,5-b]pyridine, that is to say tenatoprazole, the formula of which is represented above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenatoprazole
Reactant of Route 2
Reactant of Route 2
Tenatoprazole
Reactant of Route 3
Tenatoprazole
Reactant of Route 4
Reactant of Route 4
Tenatoprazole
Reactant of Route 5
Reactant of Route 5
Tenatoprazole
Reactant of Route 6
Reactant of Route 6
Tenatoprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.